molecular formula C23H28N4O5S B2799511 N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 941893-89-6

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No. B2799511
CAS RN: 941893-89-6
M. Wt: 472.56
InChI Key: SQWVMMMYXHOVTO-UHFFFAOYSA-N
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Description

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H28N4O5S and its molecular weight is 472.56. The purity is usually 95%.
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Scientific Research Applications

Background on Isoquinoline Alkaloids

Isoquinoline alkaloids, including compounds similar to N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide, have been identified in various plant species and exhibit a wide range of pharmacological activities. These natural compounds have confirmed antimicrobial, antibacterial, antitumor, among other activities, indicating their significant potential as a source of new therapeutic agents. The application of computational programs like PASS for predicting additional structure-activity relationship (SAR) activities points toward new possible applications of these compounds in drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

Tetrahydroisoquinoline Scaffolds in Therapeutics

The tetrahydroisoquinoline (THIQ) scaffold, closely related to the chemical structure of the compound , is recognized as a 'privileged scaffold' with a broad range of therapeutic applications. These compounds initially noted for neurotoxicity have evolved in research to show promising roles in anticancer antibiotics and as endogenous agents preventing Parkinsonism. The significant milestones include the US FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas treatment, highlighting the potential of THIQ derivatives in drug discovery for cancer and central nervous system (CNS) disorders (Singh & Shah, 2017).

Antioxidant Activity Determination Methods

Research applications of compounds like this compound may also extend to antioxidant activity evaluation. Various analytical methods have been used to determine antioxidant activity, which is critical in drug discovery for conditions related to oxidative stress. The comprehensive review of tests like ORAC, HORAC, TRAP, and FRAP provides insights into the assessment of antioxidant capacity, essential for exploring the therapeutic potential of new compounds (Munteanu & Apetrei, 2021).

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives have been emphasized for their pharmacological importance, including anti-fungal, anti-Parkinsonism, anti-tumour, and anti-diabetic potentials. This class of compounds, with its diverse biological activities, presents a foundation for the development of novel pharmacotherapeutics. The review of their less known biological potentials offers a valuable reference for researchers aiming to harness these compounds for therapeutic applications (Danao et al., 2021).

properties

IUPAC Name

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S/c1-15(2)23(30)27-13-3-4-17-7-8-18(14-20(17)27)26-22(29)21(28)25-12-11-16-5-9-19(10-6-16)33(24,31)32/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,25,28)(H,26,29)(H2,24,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWVMMMYXHOVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.